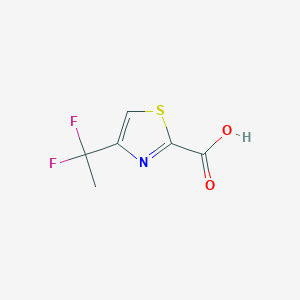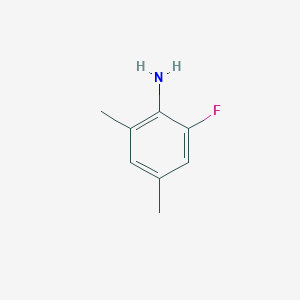![molecular formula C17H17N5O2 B2837160 N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)quinoxaline-2-carboxamide CAS No. 1797628-97-7](/img/structure/B2837160.png)
N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)quinoxaline-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound would be expected to contain a pyrano[4,3-c]pyrazole ring attached to a quinoxaline-2-carboxamide via a methylene (-CH2-) bridge. The presence of the 1-methyl group on the pyrano[4,3-c]pyrazole ring is also a key feature .Chemical Reactions Analysis
The chemical reactions involving this compound are not well-documented in the available literature. It’s possible that it could undergo reactions typical of other pyrazoles and quinoxalines .科学的研究の応用
ATM Kinase Inhibition
A novel series of 3-quinoline carboxamides, including compounds structurally related to the given chemical, has been optimized as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase. These compounds exhibit potent and highly selective ATM inhibition properties with favorable ADME (absorption, distribution, metabolism, and excretion) characteristics for oral administration. This discovery is significant for probing ATM inhibition in vivo, particularly in combination with DNA double-strand break-inducing agents like irinotecan, indicating potential therapeutic applications in diseases where ATM function is relevant (Degorce et al., 2016).
Cytotoxic Activity
Carboxamide derivatives of benzo[b][1,6]naphthyridines have shown potent cytotoxicity against various cancer cell lines, including murine P388 leukemia, Lewis lung carcinoma (LLTC), and human Jurkat leukemia cells. Some derivatives were found to be highly effective, with IC50 values less than 10 nM. A few compounds demonstrated curative potential against colon 38 tumors in mice, emphasizing the potential use of related chemical structures in cancer therapy (Deady et al., 2003).
Chemical Synthesis and Reactivity
Research on the chemistry of 1,4-diazaphenothiazine revealed that compounds like the quinoxaline derivative can undergo various reactions leading to the formation of sulfoxides, sulphones, and other derivatives upon treatment with specific reagents. These findings contribute to the understanding of chemical reactivity and the development of new synthetic methods for quinoxaline derivatives (Carter & Chesseman, 1977).
Antimicrobial Activity
Quinoxaline derivatives, including those structurally related to the specified compound, have been synthesized and evaluated for their antibacterial activity. This research indicates the potential of such compounds to serve as effective agents against bacterial infections, contributing to the development of new antibiotics (Holla et al., 2006).
Corrosion Inhibition
Carboxamide ligands based on quinoxaline derivatives have been studied for their performance as corrosion inhibitors for mild steel in hydrochloric acid solution. These studies suggest potential industrial applications in protecting metals from corrosion, thereby extending their lifespan and reducing maintenance costs (Erami et al., 2019).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]quinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-22-16-6-7-24-10-11(16)14(21-22)8-19-17(23)15-9-18-12-4-2-3-5-13(12)20-15/h2-5,9H,6-8,10H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKMVMTAOVONCQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(COCC2)C(=N1)CNC(=O)C3=NC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)quinoxaline-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)isobutyramide](/img/structure/B2837082.png)


![2-N,2-N-Dimethyl-6-[[(6-methylpyridin-2-yl)methyl-prop-2-ynylamino]methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B2837086.png)

![1-(3-methoxypropyl)-9-methyl-4-oxo-N-((tetrahydrofuran-2-yl)methyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2837090.png)

![1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B2837096.png)


